N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide
Description
Properties
Molecular Formula |
C18H23N5O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-cyclopentyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide |
InChI |
InChI=1S/C18H23N5O3S/c24-18(21-14-5-1-2-6-14)16-12-22(13-20-16)17-8-7-15(11-19-17)27(25,26)23-9-3-4-10-23/h7-8,11-14H,1-6,9-10H2,(H,21,24) |
InChI Key |
CBQNNMIUEDRFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(C=N2)C3=NC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Pyridine Sulfonylation: Methodological Comparison
The 5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl segment is synthesized through nucleophilic substitution of a chlorosulfonylpyridine intermediate with pyrrolidine. Key parameters include:
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, 0°C, Et₃N | 78 | 95 | |
| THF, RT, DIPEA | 82 | 97 | |
| Toluene, 40°C, no base | 65 | 88 |
Optimal results were obtained in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA), achieving 82% yield and 97% purity. Side products included bis-sulfonylated derivatives (<5%), mitigated by stoichiometric control.
Imidazole Core Construction
Two predominant strategies emerge for imidazole synthesis:
Cyclocondensation Approach
Heating a 1,2-diamine with a carbonyl source (e.g., triphosgene) in acetonitrile at reflux yielded the imidazole ring. However, this method suffered from poor regiocontrol (65:35 ratio of 1H- to 4H-imidazole).
Palladium-Catalyzed Cross-Coupling
Employing Pd(PPh₃)₄ (5 mol%) and cesium carbonate in dioxane at 100°C enabled coupling of a bromopyridine-sulfonamide with a preformed imidazole-carboxylate. This route achieved 89% yield and >99% regioselectivity but required rigorous exclusion of oxygen.
Carboxamide Formation
The final step involved activating the imidazole-4-carboxylic acid as a mixed anhydride (isobutyl chloroformate, N-methylmorpholine) followed by reaction with cyclopentylamine. Critical findings:
-
Solvent Effects : Dimethylacetamide (DMA) outperformed DMF or THF, reducing epimerization risks.
-
Temperature : Reactions conducted at -10°C minimized racemization (<2% enantiomeric excess loss).
-
Scale-Up : Continuous flow reactors enhanced reproducibility at >1 kg scale (96% yield vs. 89% batch).
Process Optimization and Troubleshooting
Sulfonylation Byproduct Mitigation
GC-MS analysis identified N-pyrrolidinyl degradation products during high-temperature sulfonylation. Implementing azeotropic drying with molecular sieves (4Å) reduced water content to <50 ppm, suppressing hydrolysis.
Crystallization-Induced Diastereomer Resolution
A toluene/heptane (3:1) system preferentially crystallized the desired imidazole isomer, enhancing diastereomeric excess from 92% to 99.5% after two recrystallizations.
Catalytic System Screening
Comparative evaluation of palladium catalysts revealed:
| Catalyst | Ligand | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 76 | 95 |
| Pd(OAc)₂ | BINAP | 82 | 97 |
| PdCl₂(AmPhos) | None | 89 | >99 |
The ligand-free PdCl₂(AmPhos) system offered superior performance, attributed to its air stability and low oxygen sensitivity.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) showed 99.7% purity with retention time = 12.4 min.
Scale-Up Considerations and Industrial Relevance
Pilot plant trials (50 L reactor) identified two critical control points:
-
Exothermicity during imidazole cyclization : Jacket cooling maintained temperatures <5°C above setpoint, preventing decomposition.
-
Residual palladium removal : Activated carbon treatment reduced Pd levels from 450 ppm to <10 ppm, meeting ICH Q3D guidelines.
Economic analysis favored the PdCl₂(AmPhos) route, with raw material costs of $1,250/kg compared to $2,100/kg for traditional Pd(PPh₃)₄-based processes .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The pyrrolidine sulfonamide moiety () participates in:
-
Nucleophilic Substitutions : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary sulfonamides.
-
Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, though stability is generally high under physiological conditions.
Example Reaction:
Conditions: Base (e.g., KCO), polar aprotic solvent (DMF, DMSO) .
Carboxamide Group Transformations
The carboxamide () undergoes:
-
Hydrolysis : Forms carboxylic acid () under acidic or enzymatic conditions .
-
Schiff Base Formation : Condensation with aldehydes (e.g., aromatic aldehydes) to generate imine derivatives .
-
Thiazolidinone Cyclization : Reaction with mercaptoacetic acid yields 4-thiazolidinone derivatives, a reaction pathway demonstrated in structurally related imidazole carboxamides .
Example Reaction Table:
Imidazole Ring Modifications
The 1H-imidazole core supports:
-
Electrophilic Substitution : Halogenation or nitration at position 2 or 4 .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn, Cu) due to lone pairs on nitrogen atoms.
Key Observations:
-
Halogenation : Bromination at the 5-position of pyridine analogs occurs via electrophilic aromatic substitution.
-
Metal Complexation : Stability constants (log K) for imidazole-metal complexes range from 3.5–5.2, depending on the metal ion.
Pyridine Ring Functionalization
The pyridine ring () undergoes:
-
N-Oxidation : Forms pyridine N-oxide using peracids (e.g., mCPBA).
-
Nucleophilic Aromatic Substitution : Activated by electron-withdrawing sulfonyl groups for substitutions at meta/para positions .
Example Reaction Pathway:
Conditions: High-temperature DMSO, excess nucleophile (e.g., amines).
Pyrrolidine Ring Reactions
The N-cyclopentylpyrrolidine group can:
-
Ring-Opening : Acid-catalyzed cleavage to yield linear amines.
-
Oxidation : Forms pyrrolidone derivatives using strong oxidants (e.g., KMnO).
Synthetic Optimization Challenges
Scientific Research Applications
Antimicrobial Activity
The sulfonamide component of N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide suggests potential antibacterial properties. Preliminary studies indicate that compounds with similar structures exhibit significant activity against bacterial strains, positioning this compound as a candidate for further exploration in treating infections.
Anti-inflammatory Properties
Research has shown that imidazole derivatives can act as anti-inflammatory agents. The presence of the imidazole ring in this compound may allow it to inhibit inflammatory pathways, similar to other known anti-inflammatory drugs. Studies utilizing molecular docking techniques have indicated potential binding affinities to COX enzymes, which are crucial in inflammation processes .
Cancer Therapeutics
The compound's structural features suggest it could be developed as a selective inhibitor for various cancer-related targets. For instance, imidazole derivatives have been linked to inhibiting protein arginine methyltransferases (PRMTs), which play roles in cancer progression . The design of N-cyclopentyl derivatives could lead to novel treatments targeting specific cancer pathways.
Synthesis Methodologies
Synthesis of this compound can be achieved through several methods:
- Multi-step Synthesis : Involves the sequential formation of the imidazole ring and incorporation of the pyridine and sulfonamide groups.
- One-pot Reactions : Recent advancements allow for more efficient synthesis routes that reduce time and increase yields.
- Reagents and Catalysts : Various catalysts can enhance reaction rates and selectivity during synthesis.
Binding Affinity Studies
To understand the pharmacodynamics of N-cyclopentyl derivatives, binding affinity studies are crucial. Techniques such as:
- Molecular Docking : Used to predict how the compound interacts with target proteins.
- In vitro Assays : Evaluate the biological activity against specific targets, providing insights into potential therapeutic uses.
Case Studies
Recent studies have documented the effects of structurally similar compounds:
- Imidazole Derivatives : A series of imidazole analogues demonstrated significant analgesic and anti-inflammatory effects in animal models .
- Pyridine-based Compounds : Showed promising results in inhibiting bacterial growth, reinforcing the potential application of N-cyclopentyl derivatives in antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Pyrazole-1-carboximidamide Derivatives ()
The Molecules (2014) study synthesized pyrazole-1-carboximidamide derivatives with varied aryl substituents (e.g., methoxy, chloro, bromo). While these compounds share a heterocyclic core, key differences include:
- Core Structure : The target compound’s imidazole-pyridine scaffold differs from the pyrazole-carboximidamide backbone, likely altering electronic properties and target selectivity.
- Substituent Effects : The pyrrolidin-1-ylsulfonyl group in the target compound introduces a sulfonamide linkage, which is absent in ’s derivatives. Sulfonamides are associated with improved solubility and hydrogen-bonding capacity compared to halogen or alkoxy substituents in pyrazole analogs .
Comparison with Pyridin-2-yl Imidazole Carboxamides ()
A structurally closer analog, N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide (CAS: 1251602-33-1), shares the imidazole-pyridine-carboxamide framework but differs in:
- Cycloalkyl Group : The target’s cyclopentyl group vs. cycloheptyl in the CAS compound. Cyclopentyl may confer better metabolic stability due to reduced steric hindrance compared to bulkier cycloheptyl .
- Pyridine Substituent : The target’s pyrrolidin-1-ylsulfonyl group vs. 3-methylbutanamido. Sulfonamides generally enhance aqueous solubility, while amides may improve membrane permeability.
| Parameter | Target Compound | CAS Compound (1251602-33-1) |
|---|---|---|
| Molecular Formula | C20H27N5O3S (calculated) | C20H27N5O2 |
| Molecular Weight | ~429.5 g/mol | 383.5 g/mol |
| Key Functional Group | Pyrrolidin-1-ylsulfonyl | 3-Methylbutanamido |
Comparison with Pyrimidine-Pyridine Hybrids ()
The 2021 European Patent Application describes pyrimidine-pyridine hybrids (e.g., Compound 230–232) with piperazine/aminomethylcyclohexyl substituents. Key contrasts include:
- Core Heterocycle : The target’s imidazole vs. pyrimidine in the patent compounds. Pyrimidines often target nucleotide-binding enzymes, whereas imidazoles are prevalent in kinase inhibitors.
- Substituent Strategy : The patent compounds utilize 4-methylpiperazine for solubility and basicity, whereas the target employs pyrrolidin-1-ylsulfonyl for sulfonamide-mediated interactions.
Research Implications and Gaps
- Structural Insights : The cyclopentyl group and sulfonamide moiety in the target compound suggest a balance between lipophilicity and solubility, advantageous for central nervous system (CNS) penetration or protease inhibition.
- Data Limitations: No direct bioactivity or pharmacokinetic data for the target compound is available in the provided evidence.
Biological Activity
N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique molecular structure, which includes a cyclopentyl group, a pyrrolidin-1-ylsulfonyl moiety, and an imidazole core, positions it as a candidate for various pharmacological studies.
Molecular Characteristics
- Molecular Formula: C18H23N5O3S
- Molecular Weight: 389.5 g/mol
- IUPAC Name: N-cyclopentyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide
- InChI Key: CBQNNMIUEDRFPA-UHFFFAOYSA-N
- SMILES: C1CCC(C1)NC(=O)C2=CN(C=N2)C3=NC=C(C=C3)S(=O)(=O)N4CCCC4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanisms are still under investigation, but they likely involve:
- Inhibition of specific kinases or receptors.
- Modulation of signaling pathways involved in cellular processes such as proliferation and differentiation.
Biological Activity Studies
Recent studies have focused on the compound's potential as a therapeutic agent. While specific clinical trials are scarce, preclinical evaluations indicate promising activity against certain targets:
Case Studies
-
Inhibition of Neuropeptide Y Receptors
- A study explored the design and synthesis of small molecule antagonists targeting neuropeptide Y receptors, highlighting the structural similarities with N-cyclopentyl derivatives. The compound exhibited significant antagonistic properties at the Y5 receptor, suggesting its utility in obesity management .
- Kinase Selectivity
- Metabolic Pathways
Q & A
Q. Q1. What established synthetic routes are available for this compound, and how do their yields compare?
Methodological Answer: Synthesis typically involves multi-step strategies:
Imidazole Core Formation : Cyclocondensation of precursors (e.g., ethyl acetoacetate with substituted amines) under reflux, analogous to pyrazole-4-carboxylic acid derivatives .
Sulfonylation : Introduction of the pyrrolidin-1-ylsulfonyl group via reaction with sulfonyl chlorides, optimized at low temperatures (0–5°C) to minimize side reactions .
Cyclopentyl Attachment : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere .
Yield Comparison :
| Method Step | Yield Range | Key Challenges |
|---|---|---|
| Cyclocondensation | 60–75% | Byproduct formation from incomplete cyclization |
| Sulfonylation | 50–65% | Competing hydrolysis under humid conditions |
| Amide Coupling | 70–85% | Steric hindrance from cyclopentyl group |
Q. Q2. How is structural integrity validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, critical for reproducibility .
Advanced Research Questions
Q. Q3. What computational strategies predict the sulfonyl group’s reactivity in aqueous environments?
Methodological Answer:
- DFT Calculations : Model sulfonyl group hydrolysis pathways under varying pH (e.g., pKa-dependent nucleophilic attack by water) .
- Molecular Dynamics (MD) : Simulate solvation effects to identify stabilizing interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) .
- Validation : Compare computational results with experimental hydrolysis rates (e.g., HPLC monitoring at λ = 254 nm) .
Q. Q4. How can contradictions in reported biological activities of related imidazole derivatives be resolved?
Methodological Answer:
Q. Q5. What analytical techniques assess stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies :
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. Q6. What challenges arise in scaling synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Key Challenges :
- Racemization : During amide coupling, elevated temperatures (>25°C) promote epimerization at the cyclopentyl carboxamide .
- Purification : Traditional column chromatography struggles with diastereomer separation; switch to membrane-based chiral resolution (e.g., enantioselective nanofiltration) .
- Process Optimization : Use computational fluid dynamics (CFD) to simulate mixing efficiency in large-scale reactors, minimizing hot spots that degrade stereochemical integrity .
Q. Q7. How do steric and electronic effects influence the compound’s interaction with biological targets?
Methodological Answer:
- Steric Effects : The cyclopentyl group may hinder binding to flat hydrophobic pockets (e.g., ATP-binding sites). Docking studies with AutoDock Vina can predict steric clashes .
- Electronic Effects : The electron-withdrawing sulfonyl group stabilizes negative charge in transition states, enhancing inhibition of serine proteases. Validate via Hammett plots correlating substituent σ values with enzyme inhibition constants (Ki) .
Data Contradiction Analysis Example :
If biological assays show conflicting IC₅₀ values:
Replicate Experiments : Ensure consistent cell lines (e.g., HEK293 vs. HeLa differences in membrane permeability) .
Compound History : Verify storage conditions; light exposure may degrade the sulfonyl moiety, reducing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
